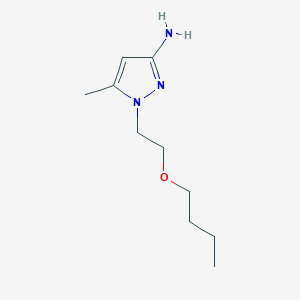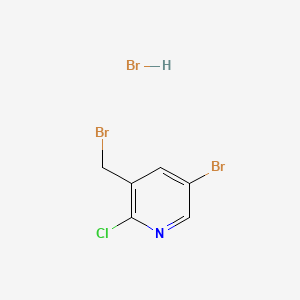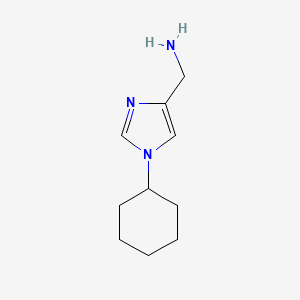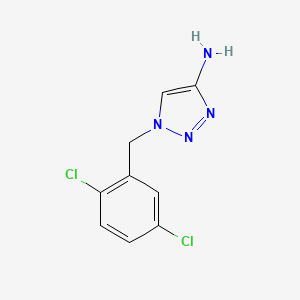
3-(2-Chlorothiazol-5-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorothiazol-5-yl)propanenitrile is a chemical compound that features a thiazole ring substituted with a chlorine atom and a propanenitrile group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiazol-5-yl)propanenitrile typically involves the reaction of 2-chlorothiazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of 2-chlorothiazole and acrylonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
3-(2-Chlorothiazol-5-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazole amines.
科学的研究の応用
3-(2-Chlorothiazol-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Potential use in drug discovery and development, particularly for diseases caused by microbial infections.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties
作用機序
The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanenitrile involves its interaction with specific molecular targets within microbial cells. The thiazole ring can disrupt essential biological processes, such as enzyme activity or cell membrane integrity, leading to the inhibition of microbial growth. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with nucleic acid synthesis or protein function .
類似化合物との比較
Similar Compounds
2-Amino-5-chlorothiazole: Another thiazole derivative with antimicrobial properties.
Thiamethoxam: A neonicotinoid insecticide with a thiazole ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
3-(2-Chlorothiazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it combines the reactivity of the nitrile group with the bioactivity of the thiazole ring, making it a versatile compound for various applications .
特性
分子式 |
C6H5ClN2S |
|---|---|
分子量 |
172.64 g/mol |
IUPAC名 |
3-(2-chloro-1,3-thiazol-5-yl)propanenitrile |
InChI |
InChI=1S/C6H5ClN2S/c7-6-9-4-5(10-6)2-1-3-8/h4H,1-2H2 |
InChIキー |
FQZZPGGMMVTMDB-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)Cl)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)






![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)



